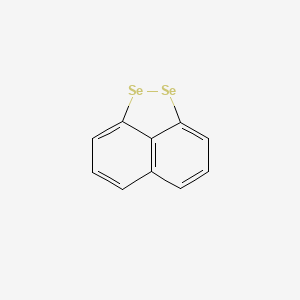

Naphtho(1,8-cd)-1,2-diselenole

Description

Naphtho(1,8-cd)-1,2-diselenole (CAS: 36579-71-2) is a peri-annulated heterocyclic compound featuring a naphthalene backbone fused with a 1,2-diselenole ring. Its molecular formula is C₁₀H₆Se₂, with a molecular weight of 284.07 g/mol . The compound is synthesized via reactions involving naphtho[1,8-cd]-1,2-diselenole with alkylphosphines (e.g., tert-butylphosphine or isopropylphosphine) under reducing conditions, yielding derivatives with moderate yields (45–48%) . Key characterization techniques include solution- and solid-state NMR, X-ray diffraction, and mass spectrometry, with distinct ¹H-⁷⁷Se coupling constants (e.g., ¹J = 276–302 Hz) observed in NMR spectra .

Applications of this compound span high-conductivity organic materials and anticancer/chemopreventive agents . Its structural rigidity and chalcogen bonding properties make it relevant in materials science and medicinal chemistry.

Properties

CAS No. |

36579-71-2 |

|---|---|

Molecular Formula |

C10H6Se2 |

Molecular Weight |

284.1 g/mol |

IUPAC Name |

2,3-diselenatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |

InChI |

InChI=1S/C10H6Se2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |

InChI Key |

NRSKRAWCDYQPHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)[Se][Se]C3=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation of 1,8-Dibromo-2,7-Dialkoxynaphthalene Intermediates

The initial step involves bromination of 2,7-dialkoxynaphthalene derivatives to yield 1,8-dibromo-2,7-dialkoxynaphthalene intermediates. For example, 2,7-di(n-dodecyloxy)naphthalene is brominated using N-bromosuccinimide (NBS) in the presence of pyridine in dichloromethane under reflux conditions for 3 hours under nitrogen atmosphere. After concentration and precipitation in methanol, the dibromo product is isolated by filtration and recrystallization from hexanes, yielding white crystals with moderate yields (~69%).

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Bromination | NBS, pyridine, dichloromethane, reflux, 3 h, N2 atmosphere | 1,8-Dibromo-2,7-di(n-dodecyloxy)naphthalene | 69% | Recrystallized from hexanes |

Lithiation and Selenium Insertion to Form Naphtho[1,8-cd]-1,2-diselenole

The dibromo intermediate is dissolved in dry tetrahydrofuran (THF) and cooled to −78 °C. n-Butyllithium is added dropwise to effect lithium-halogen exchange, and the mixture is stirred at −78 °C, then warmed to 0 °C and room temperature sequentially. Elemental selenium is then added at 0 °C, and the reaction is stirred at room temperature for 1 hour. The reaction is quenched with saturated ammonium chloride solution, and air is bubbled through for oxidation. The product is isolated by filtration, extraction, and purification by chromatography.

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Lithiation & Se insertion | n-Butyllithium (1.6 M in hexanes), dry THF, −78 °C to RT, elemental selenium, quench with NH4Cl, air oxidation | 3,8-Di(n-dodecyloxy)naphtho[1,8-cd]-1,2-diselenole | ~42% | Purified by flash chromatography |

Variations with Different Alkoxy Substituents

Several derivatives have been prepared with different alkoxy substituents to modify solubility and electronic properties:

Methoxymethoxy (MOM) protected derivatives: Prepared by reacting 2,7-dihydroxynaphthalene derivatives with chloromethyl methyl ether and sodium hydride in THF, followed by bromination and lithiation/selenium insertion as above. The MOM-protected naphtho[1,8-cd]-1,2-diselenole is obtained as a purple solid with moderate yields (~20–42%).

Polyethylene glycol-type alkoxy substituents: Longer chain alkoxy groups such as 2-[2-(2-methoxyethoxy)ethoxy]ethoxy substituents have been introduced via nucleophilic substitution of naphthalene derivatives with tosylated polyethylene glycol ethers, followed by bromination and selenium insertion. These derivatives show improved solubility and catalytic activity.

Summary Table of Preparation Methods and Yields

| Compound Name | Starting Material | Key Reagents & Conditions | Yield (%) | Physical State | Notes |

|---|---|---|---|---|---|

| 1,8-Dibromo-2,7-di(n-dodecyloxy)naphthalene | 2,7-Di(n-dodecyloxy)naphthalene | NBS, pyridine, DCM, reflux, 3 h | 69 | White crystals | Intermediate for diselenole synthesis |

| 3,8-Di(n-dodecyloxy)naphtho[1,8-cd]-1,2-diselenole | Above dibromo compound | n-BuLi, THF, −78 °C to RT, elemental Se, NH4Cl | 42 | Purple solid | Purified by chromatography |

| 1,8-Dibromo-2,7-di(methoxymethoxy)naphthalene | 2,7-Dihydroxynaphthalene | NaH, chloromethyl methyl ether, THF, bromination | 94 | Light brown solid | MOM protection, unstable on storage |

| 3,8-Di(methoxymethoxy)naphtho[1,8-cd]-1,2-diselenole | Above dibromo compound | n-BuLi, THF, −78 °C to RT, elemental Se, NH4Cl | 20–42 | Purple solid | MOM-protected diselenole |

| 3,8-Di{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}naphtho[1,8-cd]-1,2-diselenole | Tosylated PEG ether substituted naphthalene | NBS bromination, n-BuLi lithiation, elemental Se | 47 | Purple oil/solid | PEG-type substituent for solubility |

Mechanistic and Structural Notes

- The lithiation step involves halogen-lithium exchange at the 1,8-positions, enabling nucleophilic attack on elemental selenium.

- The subsequent oxidation by air after quenching converts the intermediate selenolates to the fused diselenole ring.

- Substituent effects (alkoxy groups) influence the electron density on the naphthalene core and selenium atoms, affecting reaction rates and yields.

- Coordination effects and anomeric effects in acetal-type substituents modulate the reactivity of selenium centers in the final diselenole compounds.

Chemical Reactions Analysis

Types of Reactions

Naphtho(1,8-cd)-1,2-diselenole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxides or selenones.

Reduction: Reduction reactions can convert the selenium atoms to lower oxidation states.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the selenium atoms or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Naphtho(1,8-cd)-1,2-diselenole can yield selenoxides, while reduction can produce selenides. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a diverse array of derivatives .

Scientific Research Applications

Chemistry

Naphtho(1,8-cd)-1,2-diselenole serves as a precursor for synthesizing various organoselenium compounds. Its role as a ligand in coordination chemistry has been explored extensively. The compound's ability to form stable complexes with transition metals enhances its utility in catalysis and material synthesis .

Biology

Research indicates that Naphtho(1,8-cd)-1,2-diselenole exhibits potential antioxidant properties. Selenium compounds are known for their ability to scavenge free radicals and protect cellular components from oxidative damage. Studies have shown that this compound can influence cellular signaling pathways related to apoptosis and cell proliferation .

Medicine

The therapeutic potential of Naphtho(1,8-cd)-1,2-diselenole is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving redox modulation and interaction with biological macromolecules . Additionally, its potential use in drug delivery systems is being explored due to its favorable biocompatibility and ability to enhance the solubility of poorly soluble drugs .

Materials Science

In materials science, Naphtho(1,8-cd)-1,2-diselenole is being studied for applications in semiconductor technology and photovoltaic cells. The compound's unique electronic properties make it suitable for incorporation into advanced materials that require specific electronic characteristics .

Case Study 1: Antioxidant Activity

A study published in the Journal of Biological Chemistry investigated the antioxidant activity of Naphtho(1,8-cd)-1,2-diselenole in vitro. The results demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The compound was found to reduce oxidative stress markers in cultured cells by modulating the expression of antioxidant enzymes .

Case Study 2: Anticancer Effects

Research published in Cancer Research examined the effects of Naphtho(1,8-cd)-1,2-diselenole on various cancer cell lines. The findings indicated that the compound inhibited cell growth and induced apoptosis through mitochondrial pathways. This study highlights its potential as a novel chemotherapeutic agent .

Case Study 3: Material Development

A recent investigation into the use of Naphtho(1,8-cd)-1,2-diselenole in organic photovoltaics showed promising results regarding charge transport and stability. The study demonstrated that incorporating this compound into polymer blends improved the efficiency of solar cells significantly .

Mechanism of Action

The mechanism by which Naphtho(1,8-cd)-1,2-diselenole exerts its effects involves interactions with molecular targets and pathways. Selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Chalcogen-Bridged Naphthalenes

The following compounds share the peri-annulated naphthalene backbone but differ in bridging chalcogen atoms (S, Se, Te):

Key Structural Differences:

- Bond Lengths and Polarizability: Selenium (Se) has a larger atomic radius (≈1.16 Å) and higher polarizability than sulfur (≈1.04 Å), enhancing chalcogen bonding and π-stacking interactions in diselenole derivatives .

- Thermal Stability: The dithiole analogue exhibits higher thermal stability (m.p. 389.7 K) compared to diselenole (exact m.p. unreported), attributed to stronger S–S covalent bonds .

NMR Characteristics:

Chemical Reactivity:

Solid-State and Electronic Properties

- π-Stacking Interactions: Both diselenole and dithiole exhibit π-stacking in crystal structures, critical for charge transport in conductive materials. Oxygen substituents in related compounds disrupt stacking .

- Bandgap and Conductivity: Diselenole’s lower bandgap (vs. dithiole) enhances conductivity, attributed to selenium’s higher electron delocalization capacity .

Biological Activity

Naphtho(1,8-cd)-1,2-diselenole is a unique organoselenium compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Naphtho(1,8-cd)-1,2-diselenole features a naphthalene backbone with two selenium atoms integrated into its structure. This configuration allows for distinct electronic properties and reactivity compared to other similar compounds. The dual presence of selenium enhances its potential as a redox-active agent, which is crucial for various biochemical interactions.

The biological activity of naphtho(1,8-cd)-1,2-diselenole is primarily attributed to its ability to participate in redox reactions. The selenium atoms can donate or accept electrons, influencing various metabolic pathways. This redox behavior is particularly significant in antioxidant activity, where the compound mimics the action of selenoenzyme glutathione peroxidase (GPx) .

Antioxidant Properties

Research indicates that naphtho(1,8-cd)-1,2-diselenole exhibits notable antioxidant properties. In studies assessing its catalytic GPx-like activity, it was found to effectively reduce hydrogen peroxide in the presence of thiols under acidic conditions. The compound's ability to facilitate electron transfer reactions contributes to its antioxidant capacity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that naphtho(1,8-cd)-1,2-diselenole may induce apoptosis in cancer cells through the modulation of oxidative stress pathways. Its unique structure enables it to interact with cellular targets involved in cancer progression .

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity Evaluation

In a study published in 2022, naphtho(1,8-cd)-1,2-diselenole was evaluated for its antioxidant properties using an NMR-based assay. The results demonstrated that under acidic conditions, the compound exhibited enhanced catalytic activity compared to neutral or basic environments. This finding underscores the importance of pH in modulating the biological effects of organoselenium compounds .

Comparative Analysis with Related Compounds

Naphtho(1,8-cd)-1,2-diselenole can be compared with other chalcogen-containing compounds such as naphtho(1,8-cd)-1,2-dithiole and naphtho(1,8-cd)-1,2-ditellurole. While all these compounds share a similar naphthalene framework, their biological activities differ significantly due to variations in redox behavior and interaction mechanisms.

Table 2: Comparison with Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| Naphtho(1,8-cd)-1,2-dithiole | Contains sulfur | Moderate antioxidant |

| Naphtho(1,8-cd)-1,2-diselenole | Contains selenium | Strong antioxidant; anticancer |

| Naphtho(1,8-cd)-1,2-ditellurole | Contains tellurium | Limited studies; potential activity |

Q & A

Q. What are the standard methods for synthesizing Naphtho(1,8-cd)-1,2-diselenole, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves cyclization reactions using selenium precursors (e.g., diselenium dichloride) under anhydrous conditions. A stepwise approach includes:

Reagent Preparation : Use high-purity 1,8-diaminonaphthalene derivatives and selenium sources.

Cyclization : Perform in inert atmospheres (argon/nitrogen) with Lewis acid catalysts (e.g., BF₃·Et₂O) to promote diselenole ring formation .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from dichloromethane/ethanol mixtures ensures >98% purity .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, Se content).

Q. How can the structural integrity of Naphtho(1,8-cd)-1,2-diselenole be characterized?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and selenium-induced deshielding effects .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 284.07 for [M+H]⁺) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves Se-Se bond distances (~2.34 Å) and planarity of the naphtho-diselenole core .

Q. What experimental protocols assess the compound’s stability under varying conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) to identify decomposition temperatures .

- Photostability : Expose to UV light (254 nm) in quartz cells; monitor degradation via UV-Vis spectroscopy (absorbance at λmax ~350 nm) .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic properties of Naphtho(1,8-cd)-1,2-diselenole?

- Methodological Answer : Use quantum chemical calculations (DFT/B3LYP with 6-311G** basis set) to:

Q. How to resolve contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer : Systematic troubleshooting steps:

Reproduce Conditions : Ensure exact replication of solvent ratios (e.g., anhydrous THF vs. DMF) and reaction temperatures .

Cross-Validate Data : Compare NMR chemical shifts with deuterated analogs (e.g., naphthalene-d₈ derivatives) to rule out solvent/impurity interference .

Collaborative Analysis : Share raw data (e.g., crystallographic .cif files) via platforms like Cambridge Structural Database for peer validation .

Q. What strategies optimize Naphtho(1,8-cd)-1,2-diselenole for catalytic applications?

- Methodological Answer : Focus on ligand design and mechanistic studies:

Q. How to investigate the mechanistic role of selenium in photochemical reactions?

- Methodological Answer : Employ isotopic labeling and transient absorption spectroscopy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.